molecular formula C9H8ClF3N2O B1455340 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol CAS No. 1311798-09-0

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol

Cat. No. B1455340
CAS RN: 1311798-09-0
M. Wt: 252.62 g/mol
InChI Key: NKRNRHICOXFGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol” is a chemical compound with the CAS Number: 1311798-09-0. It has a molecular weight of 252.62 and its IUPAC name is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-azetidinol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClF3N2O/c10-7-1-5(9(11,12)13)2-14-8(7)15-3-6(16)4-15/h1-2,6,16H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 88 - 90 degrees Celsius .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, such as “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval .

Organic Synthesis

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol” is a commonly used reagent in organic synthesis . It can participate in alkylation and chlorination reactions .

Drug Synthesis

This compound is widely used in the fields of drug synthesis .

Pesticide Synthesis

It is also widely used in the synthesis of pesticides .

Material Chemistry

In the field of material chemistry, this compound is used as a fluoro-substituted reagent .

Inhibitors of NS5B in Hepatitis C Treatment

2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which are inhibitors of NS5B in potential treatment of Hepatitis C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which include “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, have found use in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c10-7-1-5(9(11,12)13)2-14-8(7)15-3-6(16)4-15/h1-2,6,16H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRNRHICOXFGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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